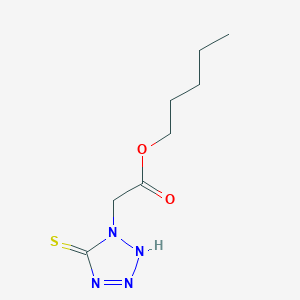
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often require the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and safer methods, such as the use of metal catalysts to facilitate the cycloaddition reaction. The process is optimized to ensure high yield and purity of the final product while minimizing the risks associated with the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to various receptors and enzymes, modulating their activity. The sulfanylidene group can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
Tetrazole derivatives: Used as plant growth regulators, herbicides, and fungicides.
Uniqueness
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is unique due to its specific structural features, such as the pentyl ester group and the sulfanylidene moiety. These features confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives .
Propriétés
Numéro CAS |
142827-58-5 |
|---|---|
Formule moléculaire |
C8H14N4O2S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
pentyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate |
InChI |
InChI=1S/C8H14N4O2S/c1-2-3-4-5-14-7(13)6-12-8(15)9-10-11-12/h2-6H2,1H3,(H,9,11,15) |
Clé InChI |
XXJKTJPVHLGFKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)CN1C(=S)N=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


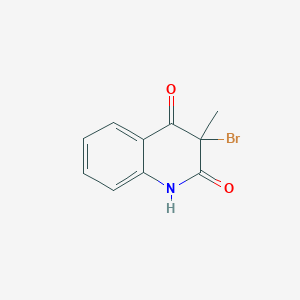
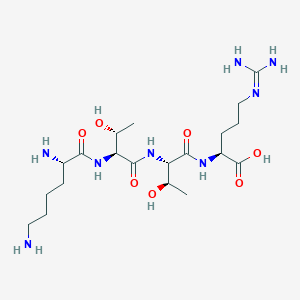
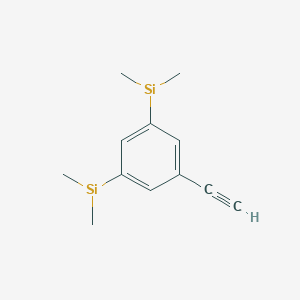
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
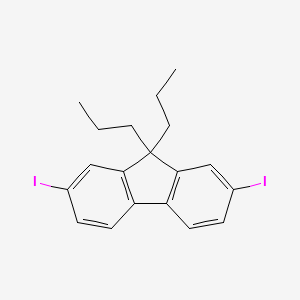

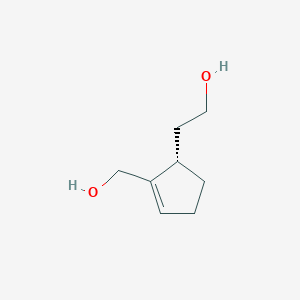
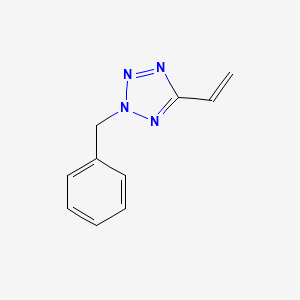
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
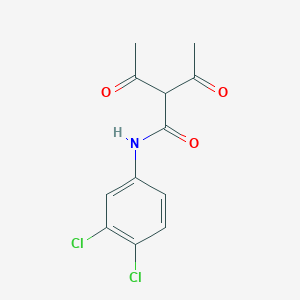
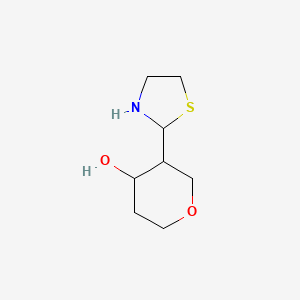
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

